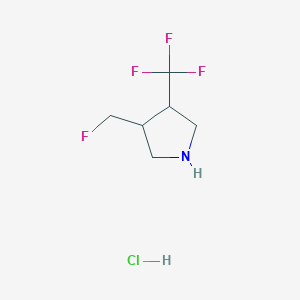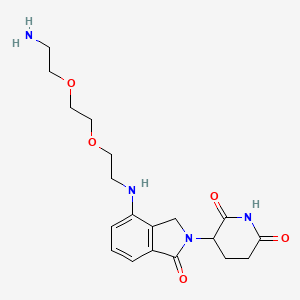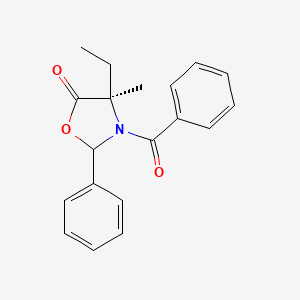![molecular formula C38H42F12N8P2Ru B14776828 acetonitrile;ruthenium(4+);2-[3-(2,4,6-trimethylphenyl)-2H-imidazol-2-id-1-yl]pyridine;dihexafluorophosphate](/img/structure/B14776828.png)
acetonitrile;ruthenium(4+);2-[3-(2,4,6-trimethylphenyl)-2H-imidazol-2-id-1-yl]pyridine;dihexafluorophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetonitrile;ruthenium(4+);2-[3-(2,4,6-trimethylphenyl)-2H-imidazol-2-id-1-yl]pyridine;dihexafluorophosphate is a complex compound that features a ruthenium center coordinated with acetonitrile, a pyridine derivative, and hexafluorophosphate anions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetonitrile;ruthenium(4+);2-[3-(2,4,6-trimethylphenyl)-2H-imidazol-2-id-1-yl]pyridine;dihexafluorophosphate typically involves the reaction of ruthenium precursors with the appropriate ligands under controlled conditions. One common method involves the use of ruthenium(III) chloride hydrate (RuCl3·xH2O) as the starting material. The reaction is carried out in the presence of acetonitrile and the pyridine derivative, followed by the addition of hexafluorophosphate salts to form the final complex .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and solvents is crucial to avoid contamination and achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Acetonitrile;ruthenium(4+);2-[3-(2,4,6-trimethylphenyl)-2H-imidazol-2-id-1-yl]pyridine;dihexafluorophosphate can undergo various types of chemical reactions, including:
Oxidation: The ruthenium center can participate in oxidation reactions, often facilitated by the presence of acetonitrile and other ligands.
Reduction: The compound can also undergo reduction reactions, where the ruthenium center is reduced to a lower oxidation state.
Substitution: Ligands coordinated to the ruthenium center can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or molecular oxygen, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while reduction reactions can produce lower oxidation state species. Substitution reactions result in the exchange of ligands, leading to new ruthenium complexes with different properties .
Applications De Recherche Scientifique
Acetonitrile;ruthenium(4+);2-[3-(2,4,6-trimethylphenyl)-2H-imidazol-2-id-1-yl]pyridine;dihexafluorophosphate has several scientific research applications:
Materials Science: It is employed in the development of advanced materials, such as conductive polymers and coordination polymers, due to its unique electronic properties.
Medicinal Chemistry: The compound is investigated for its potential therapeutic applications, including anticancer and antimicrobial activities.
Photochemistry: It is used in photochemical studies to understand light-induced electron transfer processes and develop new photochemical devices.
Mécanisme D'action
The mechanism of action of acetonitrile;ruthenium(4+);2-[3-(2,4,6-trimethylphenyl)-2H-imidazol-2-id-1-yl]pyridine;dihexafluorophosphate involves the coordination of ligands to the ruthenium center, which can facilitate various chemical transformations. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the ruthenium center can activate substrates through coordination, leading to the desired chemical reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ruthenium(III)–pyridine complex: Similar in structure but with different ligands, leading to variations in reactivity and applications.
Ruthenium(II)–bipyridine complex: Another related compound with bipyridine ligands, often used in photochemical and electrochemical studies.
Ruthenium(III) acetylacetonate: A well-known ruthenium complex used in various catalytic applications.
Uniqueness
Acetonitrile;ruthenium(4+);2-[3-(2,4,6-trimethylphenyl)-2H-imidazol-2-id-1-yl]pyridine;dihexafluorophosphate is unique due to its specific combination of ligands, which impart distinct electronic and steric properties. This uniqueness makes it suitable for specialized applications in catalysis, materials science, and medicinal chemistry .
Propriétés
Formule moléculaire |
C38H42F12N8P2Ru |
|---|---|
Poids moléculaire |
1001.8 g/mol |
Nom IUPAC |
acetonitrile;ruthenium(4+);2-[3-(2,4,6-trimethylphenyl)-2H-imidazol-2-id-1-yl]pyridine;dihexafluorophosphate |
InChI |
InChI=1S/2C17H18N3.2C2H3N.2F6P.Ru/c2*1-13-10-14(2)17(15(3)11-13)20-9-8-19(12-20)16-6-4-5-7-18-16;2*1-2-3;2*1-7(2,3,4,5)6;/h2*4-12H,1-3H3;2*1H3;;;/q2*-1;;;2*-1;+4 |
Clé InChI |
YKHARCFAMZXPKH-UHFFFAOYSA-N |
SMILES canonique |
CC#N.CC#N.CC1=CC(=C(C(=C1)C)N2[CH-]N(C=C2)C3=CC=CC=N3)C.CC1=CC(=C(C(=C1)C)N2[CH-]N(C=C2)C3=CC=CC=N3)C.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





amino}-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}-6-(2,2,2-trifluoroethoxy)pyridin-3-yl)prop-2-enamido]methanesulfonic acid](/img/structure/B14776785.png)



![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3,4-dimethoxybenzyl)azetidin-2-one](/img/structure/B14776812.png)






